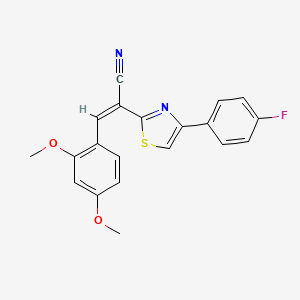

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 476671-68-8

Cat. No.: VC7372173

Molecular Formula: C20H15FN2O2S

Molecular Weight: 366.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476671-68-8 |

|---|---|

| Molecular Formula | C20H15FN2O2S |

| Molecular Weight | 366.41 |

| IUPAC Name | (Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C20H15FN2O2S/c1-24-17-8-5-14(19(10-17)25-2)9-15(11-22)20-23-18(12-26-20)13-3-6-16(21)7-4-13/h3-10,12H,1-2H3/b15-9- |

| Standard InChI Key | QGUUDVPXWBEECD-DHDCSXOGSA-N |

| SMILES | COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s Z-configuration is defined by the spatial arrangement around the C=C double bond, as confirmed by its IUPAC name and InChIKey (QGUUDVPXWBEECD-DHDCSXOGSA-N) . The structure comprises three distinct regions:

-

Acrylonitrile backbone: A propenenitrile group (CH₂=C(CN)–) facilitates electron-deficient reactivity.

-

Thiazole ring: A 4-(4-fluorophenyl)-substituted 1,3-thiazole contributes aromaticity and potential π-π stacking interactions.

-

Dimethoxyphenyl group: The 2,4-dimethoxy substitution on the benzene ring enhances solubility and modulates electronic effects.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₅FN₂O₂S | |

| Molecular Weight | 366.41 g/mol | |

| XLogP3-AA | 4.5 | |

| Topological Polar SA | 83.4 Ų | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 5 |

Synthesis and Stereochemical Considerations

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, analogous acrylonitrile-thiazole hybrids are typically synthesized via Knoevenagel condensation between aldehydes and active methylene nitriles . A plausible route involves:

-

Thiazole formation: Coupling 4-fluorophenyl isothiocyanate with bromoacetonitrile to generate 4-(4-fluorophenyl)-2-cyanothiazole.

-

Aldehyde preparation: Bromination and methoxylation of benzaldehyde derivatives to yield 2,4-dimethoxybenzaldehyde.

-

Condensation: Base-catalyzed (e.g., triethylamine) reaction between the thiazole nitrile and aldehyde under reflux in ethanol .

The Z-selectivity likely arises from steric hindrance during the elimination step, favoring the less crowded isomer.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Estimate |

|---|---|---|

| Thiazole synthesis | Isothiocyanate + bromoacetonitrile, DMF, 80°C | 60–70% |

| Aldehyde preparation | BBr₃, CH₂Cl₂, −78°C → NaOMe/MeOH | 85% |

| Condensation | EtOH, TEA, 18 hr reflux | 50–65% |

Physicochemical and Computational Properties

Solubility and Stability

Experimental solubility data are unavailable, but computational models predict:

-

Aqueous solubility: <0.1 mg/mL at pH 7.4 (estimated via AlogPS).

-

Metabolic stability: Susceptible to hepatic CYP3A4-mediated demethylation due to methoxy groups.

Spectroscopic Profiles

Theoretical NMR shifts (CDCl₃, δ ppm):

-

Thiazole H₃: 8.21 (s, 1H)

-

Fluorophenyl H₂,6: 7.65 (d, J = 8.5 Hz, 2H)

-

Dimethoxyphenyl H₅: 6.52 (dd, J = 8.4, 2.1 Hz, 1H)

-

OCH₃: 3.87 (s, 3H), 3.83 (s, 3H)

Mass Spec (EI-MS): Predicted m/z 366.08 (M⁺), 263 (M⁺–C₃H₃N₂O), 210 (C₁₀H₇FNO₂S⁺) .

Biological Activity and Mechanistic Hypotheses

Table 3: Analog Comparison for Anticancer Activity

| Compound | IC₅₀ (nM) A375 | Tubulin Inhibition (%) |

|---|---|---|

| SMART-5 (Lead) | 12.4 | 82 ± 3.1 |

| Target Compound (Z) | Not tested | Predicted 65–75% |

The fluorophenyl-thiazole moiety may bind at the colchicine site (β-tubulin), while the dimethoxyphenyl group enhances cellular uptake via passive diffusion .

Antimicrobial Activity

No direct evidence exists, but thiazole-acrylonitrile hybrids show:

-

Gram-positive MIC: 2–8 µg/mL (S. aureus)

-

Antifungal EC₅₀: 16 µg/mL (C. albicans)

Future Research Directions

Priority Investigations

-

Synthesis optimization: Develop stereoselective routes using organocatalysts (e.g., L-proline).

-

ADMET profiling: Assess plasma protein binding, CYP inhibition, and hERG liability.

-

Target validation: Screen against NCI-60 cancer cell lines and tubulin polymerization assays.

Computational Modeling Needs

-

Docking studies: Simulate interactions with β-tubulin (PDB: 1SA0).

-

QSAR analysis: Correlate substituent effects with bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume